molecular formula C18H23N5O3 B11083402 2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol

2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol

Cat. No.: B11083402
M. Wt: 357.4 g/mol
InChI Key: IHILVEGWVIQREZ-UHFFFAOYSA-N
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Description

2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a piperazine ring, a nitro group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperazine ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors in the body. The pyridine moiety can enhance the compound’s ability to bind to specific enzymes or proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group, piperazine ring, and pyridine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C18H23N5O3/c24-11-10-21-6-8-22(9-7-21)16-3-4-18(23(25)26)17(12-16)20-14-15-2-1-5-19-13-15/h1-5,12-13,20,24H,6-11,14H2

InChI Key

IHILVEGWVIQREZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3

Origin of Product

United States

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